6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile
Description
Nomenclature and Identification
IUPAC Nomenclature and Standard Identifiers
The systematic name for this compound, per IUPAC conventions, is 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile . This nomenclature reflects its pyridine backbone substituted with a trifluoroethoxy group at the 6-position and a nitrile group at the 2-position. The compound’s molecular formula is C₈H₅F₃N₂O , with a molecular weight of 202.13 g/mol .
Registry Numbers and Database Classifications
Key identifiers include:
- CAS Registry Number : 1256786-21-6
- PubChem CID : 53626271
- DSSTox Substance ID : DTXSID301237758
- ECHA Registered Dossier : Classified under REACH regulations.
These identifiers facilitate cross-referencing across chemical databases such as PubChem, ChEMBL, and the EPA’s CompTox Chemicals Dashboard.
Structural Features and Molecular Architecture
Constitutional Formula and Molecular Weight Analysis
The constitutional formula C₈H₅F₃N₂O confirms the presence of:
Two-Dimensional Structural Representation
The 2D structure is defined by the SMILES string:
N#CC1=NC(=CC=C1)OCC(F)(F)F
This notation highlights the connectivity of the nitrile group (position 2), trifluoroethoxy chain (position 6), and aromatic pyridine ring.
Three-Dimensional Conformational Analysis
Computational models predict a planar pyridine ring with the trifluoroethoxy group adopting a gauche conformation relative to the ring plane. The nitrile group’s linear geometry minimizes steric hindrance, while fluorine atoms in the trifluoroethoxy moiety create localized electronegative regions.
Molecular Descriptors and Computational Identifiers
InChI and SMILES Notations
Molecular Fingerprinting Methods
Fingerprints generated via PubChem Substructure Fingerprints (PC-SF) and Extended Connectivity Fingerprints (ECFP4) emphasize:
Structural Database Representation
The compound is represented in major databases as follows:
| Database | Identifier | Classification |
|---|---|---|
| PubChem | CID 53626271 | Pyridine derivatives |
| ChEMBL | CHEMBL3183852 | Bioactive small molecule |
| DSSTox | DTXSID301237758 | High-production volume |
| EPA CompTox | DTXCID301237758 | Environmental screening |
These entries link to physicochemical properties, bioactivity data, and regulatory status.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIHIYMCDWUPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237758 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256786-21-6 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256786-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile primarily involves nucleophilic aromatic substitution (S_NAr) reactions where a suitable leaving group on a pyridine ring is replaced by the trifluoroethoxy moiety derived from 2,2,2-trifluoroethanol. The cyano group is either present in the starting material or introduced via functional group transformations.
Typical Synthetic Route
| Step | Description | Reagents and Conditions | Outcome | |
|---|---|---|---|---|
| 1 | Starting Material Preparation | Use of 6-chloronicotinonitrile or 2-chloronicotinonitrile as the pyridine precursor with a halogen leaving group at position 6 and a cyano group at position 2 | Provides the pyridine core with reactive site for substitution | |
| 2 | Nucleophilic Substitution | Reaction of 6-chloronicotinonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) | Reflux conditions, typically in polar aprotic solvents (e.g., DMF) | Formation of 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile via displacement of chlorine |
| 3 | Purification | Recrystallization or chromatographic purification | Isolated pure product with high yield |
This method is well-documented and yields the target compound reliably under controlled reflux conditions with moderate to high yields.
Industrial-Scale Considerations
- Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to improve reaction control, heat transfer, and scalability. This approach enhances the reproducibility and yield of the substitution reaction while minimizing side products and waste.
- Catalyst Use: Copper catalysts and strong bases can be employed to facilitate the nucleophilic substitution, especially when dealing with less reactive halogenated pyridines.
- Reaction Parameters: Typical reaction temperatures range from 80°C to reflux (~100°C), with reaction times from 4 to 6 hours depending on scale and catalyst presence.
Alternative Synthetic Approaches
While the primary route involves halogen displacement by trifluoroethanol, alternative methods include:
- Direct Introduction of Trifluoroethoxy Group: Using trifluoromethyl copper reagents or other trifluoromethylating agents to install trifluoroethoxy substituents on pre-functionalized pyridine rings.
- Multi-step Synthesis: For derivatives such as N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, multi-step synthesis involving amidation and cyanomethylation reactions is reported, but these are more complex and less direct than the nucleophilic substitution approach.
Detailed Reaction Conditions and Yields
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Starting Material | 6-Chloronicotinonitrile (or 2-chloronicotinonitrile) | Commercially available or synthesized |
| Nucleophile | 2,2,2-Trifluoroethanol | Used in slight excess (2-10 fold molar excess in some protocols) |
| Base | Potassium carbonate (K2CO3) or similar | Facilitates deprotonation of trifluoroethanol |
| Solvent | DMF, DMSO, or polar aprotic solvents | Enhances nucleophilicity and solubility |
| Temperature | 80°C to reflux (~100°C) | Reflux preferred for complete conversion |
| Reaction Time | 4 to 6 hours | Monitored by TLC or HPLC |
| Yield | 70-85% isolated yield | Dependent on purification method |
Research Findings and Analysis
- The presence of the trifluoroethoxy group significantly influences the compound's chemical properties, increasing lipophilicity and electron-withdrawing effects, which can affect reactivity in subsequent transformations.
- The cyano group at the 2-position remains stable under the substitution conditions, allowing selective functionalization without side reactions.
- Industrial synthesis optimizes reaction parameters to balance yield, purity, and cost-efficiency, often employing flow chemistry and catalytic systems to reduce reaction times and environmental impact.
- Analytical data (NMR, IR, MS) confirm the successful substitution and integrity of the pyridine ring and functional groups in the final product.
Summary Table: Preparation Methods Comparison
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-Chloronicotinonitrile | 2,2,2-Trifluoroethanol, K2CO3 | S_NAr | Straightforward, high yield, scalable | Requires halogenated precursor |
| Catalytic Substitution with Copper Catalyst | 2,5-Dihalotoluene derivatives (analogous) | 2,2,2-Trifluoroethanol, Cu catalyst, base | Catalyzed S_NAr | High selectivity, suitable for industrial scale | More complex setup, catalyst cost |
| Multi-step Functional Group Transformations | Pyridine derivatives | Various reagents for amidation, cyanomethylation | Multi-step synthesis | Enables complex derivatives | Longer process, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and other functionalized compounds that retain the trifluoroethoxy group .
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Substituent Variations in Pyridine Carbonitriles
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Biological Activity : Analogs like 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile exhibit antibacterial and cytotoxic properties, suggesting that substituent choice directly impacts biological targeting .
- Positional Isomerism : The nitrile group’s position (2 vs. 3) alters molecular dipole moments and hydrogen-bonding capacity, as seen in 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (CAS 159981-18-7) .
Fused-Ring Systems vs. Simple Pyridines
Compounds like 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (CAS 317840-08-7) incorporate fused thienopyridine rings, which confer rigidity and planar geometry, enhancing interactions with aromatic biological targets (e.g., kinases) . In contrast, 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile lacks fused rings, prioritizing flexibility and simpler synthetic routes .
Biological Activity
6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. The trifluoroethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile can be represented as follows:
- Molecular Formula : C9H7F3N2O
- Molecular Weight : 220.16 g/mol
This compound features a pyridine ring substituted with a carbonitrile group and a trifluoroethoxy moiety, which is significant for its biological activity.
The biological activity of 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoroethoxy group enhances lipophilicity and influences the compound's interaction with cellular membranes and proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Biological Activity Data
Recent studies have highlighted the biological activities associated with 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile. Below is a summary table of its biological activities based on available research:
Case Studies
- Antimicrobial Activity : A study demonstrated that 6-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.
- Antioxidant Properties : Research indicated that this compound effectively scavenged free radicals in various assays, suggesting its potential use in preventing oxidative stress-related diseases.
- Anticancer Effects : In vitro studies showed that the compound induced apoptosis in several cancer cell lines by activating caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the established synthetic routes for 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile, and what key reaction conditions are required?
The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A common approach includes:
- Step 1 : Starting with 2-cyanopyridine derivatives, where a leaving group (e.g., halogen) at position 6 is displaced by 2,2,2-trifluoroethoxide under basic conditions.
- Step 2 : Optimization of reaction conditions (e.g., anhydrous DMF as solvent, NaH as base, 60–80°C) to enhance yield .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using /-NMR and LC-MS to confirm regioselectivity and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- -NMR : Identifies aromatic protons and trifluoroethoxy group integration.
- -NMR : Confirms the presence and electronic environment of the trifluoromethyl group (δ ≈ -75 to -80 ppm) .
- IR Spectroscopy : Detects nitrile stretching (~2200 cm) and C-O-C ether vibrations (~1250 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Enzyme Inhibition : Used as a scaffold for designing kinase inhibitors due to the electron-withdrawing trifluoroethoxy group, which enhances binding affinity to ATP pockets .
- Probe Development : Serves as a fluorinated tag in -NMR-based studies to monitor protein-ligand interactions .
Advanced Research Questions
Q. How can researchers address low yields in nucleophilic substitution reactions during synthesis?
Low yields often arise from poor leaving group reactivity or steric hindrance. Strategies include:
- Leaving Group Optimization : Replace halogens (Cl, Br) with more reactive groups (e.g., nitro or sulfonate esters).
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 min at 120°C vs. 24 hrs conventional) .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance trifluoroethoxide solubility in non-polar solvents .
Q. What strategies mitigate competing side reactions when introducing the trifluoroethoxy group?
- Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) to prevent nucleophilic attack during substitution .
- Temperature Control : Maintain reactions below 80°C to avoid decomposition of the trifluoroethoxy moiety.
- Regioselective Catalysis : Employ directing groups (e.g., pyridine N-oxide) to ensure substitution occurs exclusively at position 6 .
Q. How can discrepancies in biological activity data across studies be resolved?
- Metastability Analysis : Use accelerated stability studies (40°C/75% RH) to assess compound degradation under physiological conditions .
- Orthogonal Assays : Cross-validate enzyme inhibition results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .
- Computational Modeling : Perform MD simulations to evaluate conformational flexibility and binding mode consistency across experimental setups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
